Ethyl 1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including ethyl 1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed synthesis and green chemistry approaches, such as the Friedländer approach using environmentally friendly conditions, is often preferred to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Ethyl 1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.
Nalidixic Acid: An antibacterial agent effective against Gram-negative bacteria, used in the treatment of urinary tract infections.
Uniqueness
Its ability to undergo multiple chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .
Biological Activity
Ethyl 1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- CAS Number : 849805-78-3
The compound's structure features a naphthyridine ring system, which is known for its biological activity and ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that derivatives of this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Study Findings : A study synthesized several derivatives and found that compounds with the naphthyridine scaffold displayed significant bactericidal activity against E. coli and S. aureus .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Compound | Activity Type | Target Organisms |
---|---|---|
4a | Antibacterial | E. coli, S. aureus |
5b2 | Antifungal | Candida albicans |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : Research shows that certain naphthyridine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis via caspase activation .
- Molecular Docking Studies : Molecular docking analyses have revealed potential interactions with key proteins involved in cancer cell survival, suggesting a mechanism for its anticancer effects .
Case Studies
- Antihistaminic Activity :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl 1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h3-7H,2H2,1H3 |
InChI Key |
JFWURCREFDQUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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